2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
The synthesis of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile typically involves the reaction of 5-bromopyridine-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Chemical Reactions Analysis
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include bases like piperidine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The exact mechanism of action of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is not well understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile can be compared with other pyridine derivatives, such as:
- 2-[(5-Chloropyridin-3-yl)methylidene]propanedinitrile
- 2-[(5-Fluoropyridin-3-yl)methylidene]propanedinitrile
- 2-[(5-Iodopyridin-3-yl)methylidene]propanedinitrile
These compounds share similar structures but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence their chemical reactivity and biological activities, making each compound unique in its own right.
Properties
IUPAC Name |
2-[(5-bromopyridin-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3/c10-9-2-7(5-13-6-9)1-8(3-11)4-12/h1-2,5-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRUESCDGSBEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.